Rhodiolin

Overview

Description

Rhodiolin, also known as Rhodiola rosea, is a plant that belongs to the Crassulaceae family. It is commonly referred to as “roseroot”, “golden root”, or “arctic root”. This herbaceous perennial naturally grows at high altitudes in dry sandy soil, on sea cliffs, and in the crevices of mountain rocks of the Arctic regions of Europe and Asia .

Synthesis Analysis

The biosynthesis pathways and enzymes involved in Rhodiolin production in plants have been elucidated in depth. The main compounds responsible for Rhodiolin’s activities are believed to be salidroside, rosin, and its derivatives. Efforts towards enhancement of Rhodiolin production, including cell and tissue culture, enzymatic catalysis, metabolic engineering of micro-organisms, have been introduced comprehensively .

Molecular Structure Analysis

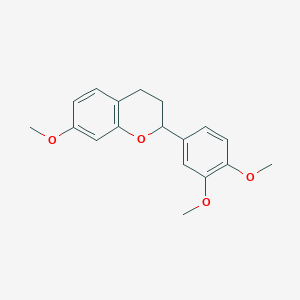

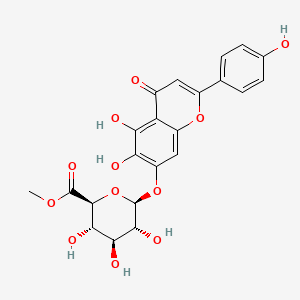

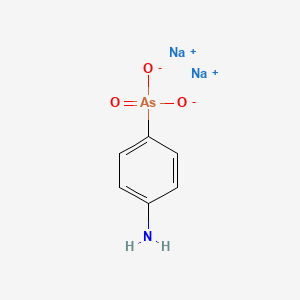

Rhodiolin contains phenylpropanoids and phenylethanol derivatives including salidroside (also known as rhodioloside and rhodosin), rosavin, rosin, rosarin, rhodiolin, and rosiridin . The molecular structure of these compounds can be determined using techniques such as NMR spectroscopy and X-ray crystallography .

Chemical Reactions Analysis

Column chromatography of hydrophilic extracts from Rhodiola rosea led to the isolation of cinnamic alcohol, chlorogenic acid, rhodiooctanoside, rosiridin, rosavin, and the phenolic compounds salidroside, rhodiolin .

Physical And Chemical Properties Analysis

Rhodiolin is a powder that is stable at -20°C for 3 years and at 4°C for 2 years. In solvent, it is stable at -80°C for 6 months and at -20°C for 1 month .

Scientific Research Applications

Stress and Fatigue Reduction

Rhodiola rosea has been used traditionally to treat stress-induced fatigue and depression. A study showed that treatment with R. rosea over four weeks resulted in clinically relevant improvements in stress symptoms and related disabilities in work, social, and family life .

Enhancement of Physical Performance

Traditionally, Rhodiola rosea has been used to enhance physical performance and work productivity. While specific studies on “Rhodiolin” or “Rhodiolinin” are not mentioned, the general application for performance enhancement is noted .

Gastrointestinal and Sexual Health

R. rosea has also been used in traditional medicine for treating gastrointestinal ailments and impotence, suggesting its application in digestive and sexual health .

Oral Mucositis Improvement

Rhodiola algida, another species within the Rhodiola genus, has shown effectiveness in improving oral mucositis in breast cancer patients .

Adaptogenic Effects

Research indicates that Rhodiola heterodonta extract has a moderate adaptogenic effect and may be used as an adaptogen with low toxicity .

Antibacterial and Antioxidant Activities

Crude extracts from R. crenulata (another Rhodiola species) have been screened for antibacterial and antioxidant activities, supporting its traditional use in Chinese Pharmacopoeia .

Mechanism of Action

Rhodiolin, also known as Rhodiolinin, is a compound found in the Rhodiola species, a plant known for its potent biological and pharmacological activities . This article provides a detailed overview of Rhodiolin’s mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

Rhodiolin primarily targets monoamine neurotransmitters such as serotonin and catecholamine, and opioid peptides like β-endorphins . It also interacts with the glycolytic enzyme GPI . These targets play crucial roles in maintaining cellular homeostasis, regulating mood, stress, and cognitive functions .

Mode of Action

Rhodiolin interacts with its targets to exert various effects. It increases the expression of 5-hydroxytryptamine and serotonin receptors, acting as µ-opioid receptor and κ-opiate receptor agonists . This promotes the release of β-endorphin, leading to anxiolytic, antiarrhythmic, and hypotensive actions . Rhodiolin also inhibits monoamine oxidase (MAO) A, which contributes to its potent antidepressant activity . It may also find application in controlling senile dementia by inhibiting MAO B .

Biochemical Pathways

Rhodiolin affects several biochemical pathways. It has been shown to inhibit the Wnt/β-catenin signaling pathway . It also impacts the gluconeogenic gene expression by increasing the phosphorylation of AMPK level, and reduces the plasma glucose level . Furthermore, Rhodiolin influences the levels and activity of several components of the stress-response system .

Result of Action

Rhodiolin has several molecular and cellular effects. It is credited with antioxidant and vascular protective properties . It can increase mitochondrial mass and up-regulate mitochondrial biogenesis factors . Cell culture studies have shown that Rhodiolin protects human cortical neurons from oxidative stress . It also protects against intracellular calcium increases invoked by various free radicals and optimizes Ca^2+ homeostasis .

Action Environment

Rhodiolin’s action, efficacy, and stability are influenced by environmental factors. Rhodiola species, the source of Rhodiolin, grow at high altitudes with low temperatures, surviving in very harsh conditions . Their survival in such conditions is due to their adaptation to the environment and the compounds they produce in their biological mechanism . This suggests that Rhodiolin’s action might also be influenced by environmental factors.

Safety and Hazards

When handling Rhodiolin, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Rhodiolin has a long history of use in traditional medicine to stimulate the nervous system, treat stress-induced fatigue and depression, enhance physical performance and work productivity, and treat gastrointestinal ailments and impotence. Future research may focus on further elucidating the mechanisms of action of Rhodiolin and exploring its potential applications in various health conditions .

properties

IUPAC Name |

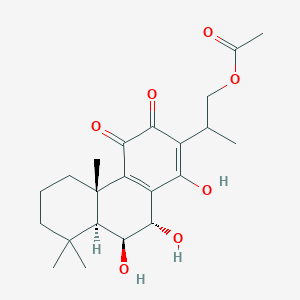

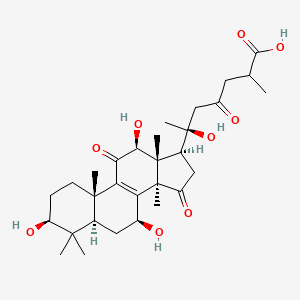

(2R,3R)-6,8-dihydroxy-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-9-(4-hydroxyphenyl)-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20O10/c1-32-16-8-12(4-7-14(16)28)22-18(10-26)34-24-17(33-22)9-15(29)19-20(30)21(31)23(35-25(19)24)11-2-5-13(27)6-3-11/h2-9,18,22,26-29,31H,10H2,1H3/t18-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POVCYOFRCMBMKD-XMSQKQJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C4=C3OC(=C(C4=O)O)C5=CC=C(C=C5)O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@@H]2[C@H](OC3=C(O2)C=C(C4=C3OC(=C(C4=O)O)C5=CC=C(C=C5)O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rhodiolin | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Rhodiolin and where is it found?

A: Rhodiolin, also known as rhodionin, is a flavonoid compound found in plants of the Rhodiola genus, particularly Rhodiola rosea and Rhodiola sachalinensis. [, , , ] These plants are traditionally used for their adaptogenic properties, helping the body cope with stress. []

Q2: What is the chemical structure and formula of Rhodiolin?

A: While the provided abstracts don't explicitly detail the spectroscopic data for Rhodiolin, they confirm its classification as a flavonoid. For comprehensive structural information, further investigation into specific chemistry databases or literature focusing on Rhodiolin's isolation and characterization would be necessary. [, , ]

Q3: Have there been any studies on the effects of Rhodiolin on hypoxia?

A: While not directly focused on Rhodiolin, one study investigated the effects of bioactive compounds from Rhodiola crenulata on Hypoxia-Inducible Factor-1α (HIF-1α) expression. Interestingly, Tyrosol and Salidroside, compounds found alongside Rhodiolin in Rhodiola species, were shown to upregulate HIF-1α mRNA expression. [] This finding suggests a potential area for further research into Rhodiolin's role in hypoxia pathways.

Q4: Has Rhodiolin been investigated for its potential in treating specific diseases?

A: While the provided research doesn't focus on Rhodiolin as a primary treatment for specific diseases, it highlights its presence in Rhodiola extracts. Notably, a study explored a herbal preparation containing Rhodiola rosea, along with Potentilla alba and Scutellaria baicalensis, for its potential benefits in individuals with subclinical hypothyroidism. [] Further research is needed to isolate the specific effects of Rhodiolin within this complex mixture.

Q5: What is the stability of Rhodiolin under different conditions?

A5: The provided research abstracts don't offer specific details on the stability of Rhodiolin under various conditions. Evaluating a compound's stability often involves assessing factors like temperature, pH, light exposure, and storage conditions. Further research focused on Rhodiolin's stability would be valuable for understanding its potential applications and limitations.

Q6: What analytical techniques are typically used to study Rhodiolin?

A: Although not explicitly stated, the research suggests common analytical techniques used to identify and characterize compounds like Rhodiolin, including High-Performance Liquid Chromatography (HPLC) for separation and quantification. [, ] Additionally, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are often employed for structural elucidation. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1s-trans)-2-[(Phenylmethoxy)methyl]-3-cyclopenten-1-ol](/img/structure/B1631943.png)